2-(Diphénylphosphino)benzaldéhyde

Vue d'ensemble

Description

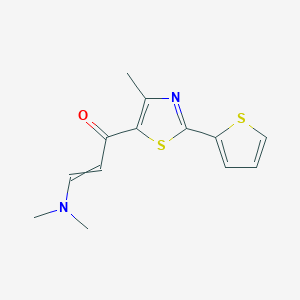

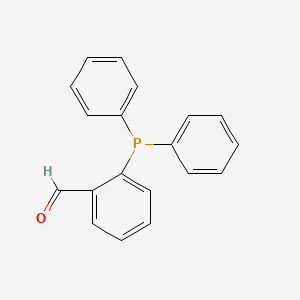

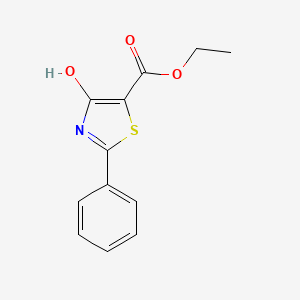

2-(Diphenylphosphino)benzaldehyde is a phosphine ligand with the formula (C6H5)2PC6H4CHO . It is a yellow solid that dissolves in common organic solvents .

Synthesis Analysis

2-(Diphenylphosphino)benzaldehyde was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection . It can also be derived from (2-lithiophenyl)diphenylphosphine .Molecular Structure Analysis

The molecular formula of 2-(Diphenylphosphino)benzaldehyde is C19H15OP . Its average mass is 290.296 Da and its monoisotopic mass is 290.086060 Da .Chemical Reactions Analysis

The compound condenses with a variety of amines to give phosphine-imine and phosphine-amine ligands . Complexes of Pt(II), Pd(II), and Ni(II) with the condensation derivative of 2-(diphenylphosphino)benzaldehyde and semioxamazide were synthesized, characterized, and their antimicrobial activity was evaluated .Physical and Chemical Properties Analysis

2-(Diphenylphosphino)benzaldehyde is a yellow solid . It has a boiling point of 417.4±28.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.0 mmHg at 25°C and it has an enthalpy of vaporization of 67.1±3.0 kJ/mol . The flash point is 206.3±24.0 °C .Applications De Recherche Scientifique

Synthèse organique

Le 2-(diphénylphosphino)benzaldéhyde est utilisé comme un élément de base dans la synthèse organique . C'est un solide jaune qui se dissout dans les solvants organiques courants .

Ligand dans les réactions de couplage

Ce composé est adapté comme ligand dans diverses réactions de couplage, notamment :

Synthèse de complexes

Le this compound peut être utilisé dans la synthèse de divers complexes. Par exemple, il a été utilisé dans la synthèse d'un complexe carré plan azido Ni(II) .

Activité cytotoxique

Les complexes synthétisés à l'aide de this compound, tels que le complexe azido Ni(II), ont montré une activité cytotoxique .

Réaction de Grignard

Le this compound a été préparé pour la première fois par la réaction de la chlorodiphénylphosphine avec le réactif de Grignard dérivé du 2-bromobenzaldéhyde protégé, suivie d'une déprotection .

Synthèse de ligands phosphine

Ce composé peut également être utilisé dans la synthèse de ligands phosphine .

Mécanisme D'action

Target of Action

2-(Diphenylphosphino)benzaldehyde is a phosphine ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, 2-(Diphenylphosphino)benzaldehyde can bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .

Mode of Action

The compound interacts with its targets (metal ions) through its phosphine group . It can participate in a variety of chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are fundamental in organic chemistry and are used to form carbon-carbon and carbon-heteroatom bonds .

Result of Action

The molecular and cellular effects of 2-(Diphenylphosphino)benzaldehyde’s action would depend on the specific reactions it participates in and the resulting compounds. For example, in the Buchwald-Hartwig Cross Coupling reaction, it can facilitate the formation of carbon-nitrogen bonds, which are key structural elements in many biologically active compounds .

Action Environment

The action, efficacy, and stability of 2-(Diphenylphosphino)benzaldehyde can be influenced by various environmental factors. For example, the presence of certain metal ions is necessary for it to act as a ligand . Additionally, factors such as temperature, pH, and solvent can affect the rate and outcome of the reactions it participates in .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

While specific future directions for 2-(Diphenylphosphino)benzaldehyde are not mentioned in the search results, it is a component of catalysts used for various chemical reactions . Its potential applications in chemical biology and medicinal chemistry, particularly in the Staudinger reduction, suggest that it may have a role in future research and development in these fields .

Analyse Biochimique

Biochemical Properties

2-(Diphenylphosphino)benzaldehyde plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, forming complexes that can alter the activity of these biomolecules. For instance, it can form phosphine-imine and phosphine-amine ligands by condensing with a variety of amines . These interactions are crucial in catalysis, where 2-(Diphenylphosphino)benzaldehyde acts as a ligand to facilitate reactions such as the Buchwald-Hartwig cross-coupling reaction, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling .

Cellular Effects

The effects of 2-(Diphenylphosphino)benzaldehyde on various types of cells and cellular processes are not extensively documented. As a phosphine ligand, it is likely to influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects of 2-(Diphenylphosphino)benzaldehyde on cell signaling pathways and gene expression would depend on the nature of the proteins and enzymes it interacts with .

Molecular Mechanism

At the molecular level, 2-(Diphenylphosphino)benzaldehyde exerts its effects through binding interactions with biomolecules. It can form complexes with enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular metabolism. The aldehyde and phosphine functional groups of 2-(Diphenylphosphino)benzaldehyde are key to its binding interactions, allowing it to form stable complexes with various biomolecules .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Diphenylphosphino)benzaldehyde in laboratory settings are important factors to consider. This compound is stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied. In in vitro and in vivo studies, the temporal effects of 2-(Diphenylphosphino)benzaldehyde would depend on its concentration and the duration of exposure. Over time, the compound may degrade, potentially leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 2-(Diphenylphosphino)benzaldehyde at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that the effects of 2-(Diphenylphosphino)benzaldehyde would vary with dosage. At low doses, it may have minimal impact on cellular function, while at higher doses, it could potentially cause toxic or adverse effects. The threshold effects and toxicology of 2-(Diphenylphosphino)benzaldehyde would need to be studied further to determine safe dosage levels .

Transport and Distribution

The transport and distribution of 2-(Diphenylphosphino)benzaldehyde within cells and tissues are not well-documented. It is likely that this compound is transported via specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of 2-(Diphenylphosphino)benzaldehyde within cells would depend on its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-(Diphenylphosphino)benzaldehyde is not well-characterized. It is likely that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals would ensure that 2-(Diphenylphosphino)benzaldehyde exerts its biochemical effects in the appropriate cellular context .

Propriétés

IUPAC Name |

2-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCPJRZHAJMWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373019 | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50777-76-9 | |

| Record name | 2-(Diphenylphosphino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50777-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050777769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diphenylphosphino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIPHENYLPHOSPHINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9BQ2FEC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-(Diphenylphosphino)benzaldehyde?

A1: 2-(Diphenylphosphino)benzaldehyde has the molecular formula C19H15OP and a molecular weight of 290.3 g/mol.

Q2: What spectroscopic data are available for 2-(Diphenylphosphino)benzaldehyde?

A2: 2-(Diphenylphosphino)benzaldehyde has been characterized using various spectroscopic methods, including:

- NMR spectroscopy: [] 1H and 13C NMR studies have been conducted to investigate the conformational equilibrium of DPPB in polar and nonpolar solutions. These studies provide insights into the molecule's structure and behavior in different environments.

- IR spectroscopy: [, , , ] IR spectroscopy has been used to identify functional groups and analyze bonding characteristics within DPPB and its metal complexes.

Q3: How does 2-(Diphenylphosphino)benzaldehyde participate in catalytic reactions?

A4: DPPB serves as a precursor for synthesizing ligands used in various transition-metal-catalyzed reactions. It can act as a P-monodentate, P,O-chelating, or tridentate ligand depending on the reaction conditions and metal involved. [, , , , ]

Q4: What catalytic reactions utilize 2-(Diphenylphosphino)benzaldehyde-derived ligands?

A4: DPPB-derived ligands have been successfully employed in various catalytic reactions, including:

- Hydroacylation: [, ] DPPB itself has been investigated as a substrate in Rh(I)-catalyzed hydroacylation of alkenes.

- Suzuki-Miyaura coupling: [] A magnetically separable palladium catalyst incorporating DPPB-functionalized PEG-coated iron oxide nanoparticles exhibited high activity in Suzuki-Miyaura coupling reactions in water.

- Asymmetric allylic alkylation: [, ] DPPB-derived chiral hydrazone ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities.

- Heck coupling: [] Palladium(II) complexes containing DPPB-derived iminophosphine ligands displayed significant activity in Heck coupling reactions.

Q5: Have computational methods been used to study 2-(Diphenylphosphino)benzaldehyde and its derivatives?

A5: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT), have been employed to study DPPB and its derivatives.

- DFT calculations: [, ] DFT calculations have been used to study the molecular structures of DPPB-derived metal complexes and analyze the relative stabilities of different stereoisomers.

Q6: How do structural modifications of 2-(Diphenylphosphino)benzaldehyde impact its activity and selectivity as a ligand?

A6: Structural modifications of DPPB can significantly influence the coordination mode and electronic properties of the resulting ligands, ultimately impacting the activity and selectivity of the corresponding metal complexes.

- Substituent effects: Introducing different substituents on the phenyl rings or the aldehyde group can alter the electronic and steric properties of DPPB derivatives, affecting their coordination behavior and the catalytic performance of the resulting complexes. [, , , ]

- Chelate ring size: The size of the chelate ring formed by DPPB-derived ligands can affect the stability and reactivity of the metal complexes. For example, five- and six-membered chelate rings are commonly observed, with different ring sizes potentially influencing catalytic activity and selectivity. []

Q7: What types of metal complexes can be formed with 2-(Diphenylphosphino)benzaldehyde-derived ligands?

A7: DPPB-derived ligands can form complexes with a variety of transition metals, including:

- Palladium(II): [, , , , , , ] DPPB-derived ligands have been extensively explored for complexation with palladium(II), forming both neutral and cationic species with diverse coordination modes.

- Platinum(II): [, , ] Similar to palladium(II), platinum(II) complexes with DPPB-derived ligands have been reported, displaying diverse coordination geometries and reactivities.

- Copper(I) and Copper(II): [, ] DPPB-derived ligands can stabilize both copper(I) and copper(II) centers, leading to complexes with distinct structural features and reactivity profiles.

- Nickel(II): [, , , ] Nickel(II) complexes bearing DPPB-derived ligands have been investigated for their magnetic properties, structural characteristics, and potential catalytic applications.

- Rhodium(I) and Rhodium(III): [, , , , ] DPPB and its derivatives can support various rhodium oxidation states, leading to complexes relevant to catalytic processes like hydroformylation and hydroacylation.

- Iridium(III): [, ] Iridium(III) complexes incorporating DPPB-derived ligands have been synthesized and investigated for their structural and catalytic properties.

- Cobalt(III): [, ] DPPB-derived ligands have been employed to generate cobalt(III) complexes with potential applications in catalysis and other areas.

Q8: How does the coordination mode of 2-(Diphenylphosphino)benzaldehyde-derived ligands vary?

A8: DPPB exhibits versatile coordination behavior, acting as:

- P-monodentate ligand: Coordinating through the phosphorus atom only. []

- Bidentate P,N-donor: Coordinating through the phosphorus and imine nitrogen after condensation with an amine. [, , ]

- Tridentate P,N,O-donor: Coordinating through the phosphorus, imine nitrogen, and a third donor atom, such as oxygen from a carbonyl or hydroxyl group. [, , , ]

Q9: Have 2-(Diphenylphosphino)benzaldehyde and its derivatives shown any biological activity?

A9: Yes, some DPPB-derived metal complexes have shown promising biological activities, including:

- Antimicrobial activity: [, ] Palladium(II) and cobalt(III) complexes of DPPB derivatives have demonstrated moderate antibacterial activity against various bacterial strains.

- Antitumor activity: [, ] Research has explored the antitumor potential of nickel(II) complexes containing DPPB-derived ligands, highlighting their potential as anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)